molecular formula C15H24O B083915 (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one CAS No. 14727-47-0

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one

Cat. No. B083915
CAS RN: 14727-47-0
M. Wt: 220.35 g/mol
InChI Key: XROGGPRBZBLTOH-PWANUCGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one, also known as OTM or otostegol, is a natural product originally isolated from the roots of Otostegia persica, a plant commonly found in the Middle East. OTM has attracted significant attention due to its unique structure and promising biological activities.

Mechanism of Action

The exact mechanism of action of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of many diseases. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound is also relatively non-toxic and has low side effects. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has shown promising results in various preclinical studies, and further research is needed to explore its potential as a therapeutic agent in humans. Some possible future directions for this compound research include:
1. Investigating the effects of this compound on other signaling pathways involved in disease development, such as the PI3K/Akt/mTOR pathway.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a natural product with significant potential as a therapeutic agent in various diseases. Its unique structure and promising biological activities make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent in humans.

Synthesis Methods

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one can be synthesized using a simple and efficient method from commercially available starting materials. The synthesis involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a hydrogenation reaction using hydrogen gas and a palladium catalyst. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. This compound has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

14727-47-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2S,7S,9S)-3,3,7,8-tetramethyltricyclo[5.4.0.02,9]undecan-10-one

InChI

InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1

InChI Key

XROGGPRBZBLTOH-PWANUCGVSA-N

Isomeric SMILES

CC1[C@H]2[C@@H]3[C@@H]([C@]1(CCCC3(C)C)C)CC2=O

SMILES

CC1C2C3C(C1(CCCC3(C)C)C)CC2=O

Canonical SMILES

CC1C2C3C(C1(CCCC3(C)C)C)CC2=O

Other CAS RN

14727-47-0

Origin of Product

United States

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